Cipepofol-d6

Anesthesiology Pharmacodynamics Sedation

Quantitative LC-MS/MS bioanalysis of ciprofol (HSK3486) requires a true stable isotope-labeled internal standard to correct matrix effects. Cipepofol-d6 provides the necessary mass shift (+6 Da) for complete chromatographic resolution. - Enables FDA/EMA-compliant method validation for PK/ADME studies - Eliminates ion suppression/enhancement errors vs. structural analogs - Supports clinical trial sample analysis (Phase I-III) and ANDA bioequivalence studies - ≥98% isotopic purity, packaged for research use

Molecular Formula C14H20O
Molecular Weight 210.34 g/mol
Cat. No. B12372734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipepofol-d6
Molecular FormulaC14H20O
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C2CC2)O
InChIInChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,6D,9D
InChIKeyBMEARIQHWSVDBS-WEZYQONNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cipepofol-d6: Deuterated Internal Standard for Ciprofol Bioanalysis


Cipepofol-d6 (CAS 2677052-88-7), also known as Ciprofol-d6 or HSK3486-d6, is a stable isotope-labeled internal standard in which six hydrogen atoms of the parent compound ciprofol (HSK3486) are replaced by deuterium . Ciprofol, the non-deuterated parent, is a 2,6-disubstituted phenol derivative and gamma-aminobutyric acid (GABA) receptor potentiator that has demonstrated 4.1:1 potency over propofol, significantly lower injection pain (4.9% vs 52.4%), and reduced adverse events (31.3% vs 62.8%) in Phase 3 clinical trials [1][2]. The -d6 isotopologue serves as the optimal quantitative tracer for LC-MS/MS bioanalysis, enabling precise, matrix-effect-minimized measurement of ciprofol in plasma, tissue, and other biological matrices .

Workflow LC-MS/MS quantitation of ciprofol in biological matrices
Role Deuterated internal standard (+6 Da) for matrix-effect correction
Matrices Plasma, tissue, urine, bile — research and method validation

Unsubstitutability of Cipepofol-d6 in Bioanalysis


In quantitative LC-MS/MS bioanalysis, substitution of a deuterated internal standard like Cipepofol-d6 with unlabeled ciprofol or a structural analog fundamentally compromises assay accuracy. Co-eluting endogenous matrix components can differentially suppress or enhance ionization of the analyte and a non-isotopic internal standard, a phenomenon that cannot be corrected without a true stable isotope-labeled internal standard (SIL-IS) [1]. Furthermore, using unlabeled ciprofol introduces cross-signal contamination that invalidates calibration curves. The deuterium labeling in Cipepofol-d6 ensures near-identical chromatographic retention time and ionization efficiency to the target analyte ciprofol, while the mass difference of +6 Da provides complete mass spectrometric resolution . Regulatory guidelines from the FDA and EMA for bioanalytical method validation explicitly recommend, and in practice require, the use of a stable isotope-labeled internal standard for quantitative analysis of small molecule drugs in biological matrices to achieve the requisite precision and accuracy [1].

Non-isotopic internal standard
Co-eluting matrix components may differentially ionize, preventing reliable correction without a true SIL-IS.
Unlabeled ciprofol
Cross-signal contamination from unlabeled parent can shift calibration curves and invalidate LLOQ accuracy.
Structural analog
Differences in retention and ionization efficiency may not accurately track analyte recovery or matrix effects.

Cipepofol-d6: Quantitative Evidence Overview


Anesthetic Potency: Ciprofol vs Propofol

Ciprofol, the analyte for which Cipepofol-d6 serves as the internal standard, demonstrates a 4.1:1 potency ratio over propofol. This means significantly lower doses of ciprofol are required to achieve equivalent anesthetic effect. The ED95 (effective dose in 95% of patients) for anesthesia induction was 0.53 mg/kg for ciprofol (95% CI: 0.48–0.60) compared to 2.16 mg/kg for propofol (95% CI: 1.96–2.45) [1]. This potency difference underscores the necessity of a specific quantitative method using Cipepofol-d6 to accurately measure the lower plasma concentrations of ciprofol.

Anesthetic potency
Head-to-head
4.1:1.0 potency ratio (95% CI 2.4–9.0)
Supports sensitivity requirements for low-dose bioanalysis
ED95 trial context; ciprofol 0.53 mg/kg vs propofol 2.16 mg/kg
Anesthesiology Pharmacodynamics Sedation

Injection Pain Reduction vs Propofol

In a Phase III multicenter trial of outpatient gynecological procedures, the incidence of injection pain was dramatically lower with ciprofol (6.7%, 6/90 patients) compared to propofol (61.4%, 27/44 patients), representing an 89% relative risk reduction (P < 0.001) [1]. A separate Phase III trial in endoscopy confirmed this finding, reporting injection pain in 4.9% of ciprofol patients vs 52.4% for propofol (P < 0.001) [2].

Injection pain
Head-to-head
Ciprofol: 6.7% (6/90) Propofol: 61.4% (27/44) Absolute risk reduction 54.7 pp; P < 0.001
Supports tolerability endpoint context
Phase III gynecological trial; ciprofol 0.4 mg/kg induction
Adverse Event Profile Patient Comfort Anesthesia

Adverse Event Profile vs Propofol

Across Phase III clinical trials, ciprofol consistently demonstrates a superior safety profile compared to propofol. In a study of 289 patients undergoing gastroscopy and colonoscopy, the occurrence rate of adverse drug reactions was 31.3% in the ciprofol group versus 62.8% in the propofol group (P < 0.001) [1]. In a separate trial for gynecological procedures, the incidence of treatment-emergent adverse events was 34.4% for ciprofol vs 79.5% for propofol (P < 0.001) [2].

Adverse events
Head-to-head
Ciprofol: 31.3% (endoscopy) Propofol: 62.8% Absolute reduction 31.5 pp; P < 0.001
Supports safety-related endpoint monitoring
Multi-center Phase III RCT in 289 patients
Safety Profile Tolerability Sedation

Respiratory Safety vs Propofol

In a randomized double-blind study at doses around the ED50, ciprofol showed significantly lower incidence of respiratory depression (27.6%) compared to propofol (55.2%, P < 0.05) [1]. A separate physiological study in mechanically ventilated patients demonstrated that ciprofol infusion (0.3 to 0.8 mg/kg/h) achieved target sedation (RASS -2 to +1) with a decrease in tidal volume (p = 0.002) but without significant changes in respiratory rate or minute ventilation [2].

Respiratory depression
Head-to-head
Ciprofol: 27.6% Propofol: 55.2% ARR 27.6 pp; P < 0.05
Supports respiratory endpoint context
Randomized double-blind trial; doses near ED50
Respiratory Depression Safety Mechanical Ventilation

Hemodynamic Stability vs Propofol

Ciprofol is characterized by greater hemodynamic stability compared to propofol, with minimal impact on the respiratory and circulatory systems [1][2]. Early-phase clinical investigations (phase I-II) indicate ciprofol's advantageous profile over propofol, featuring improved hemodynamic stability [3].

Hemodynamic stability
Class-level
Reported greater stability (qualitative, no single numeric comparison)
Review context; data to verify
Early-phase trials; class-level inference from multiple sources
Hemodynamics Cardiovascular Safety Anesthesia

Isotopic Purity and Assay Precision

Cipepofol-d6 incorporates six deuterium atoms, resulting in a mass shift of +6 Da relative to unlabeled ciprofol. This mass difference is sufficient to completely separate the isotopic clusters of the analyte and internal standard in the mass spectrometer, eliminating cross-talk and ensuring baseline resolution . Studies on deuterated propofol analogs have demonstrated that such isotopic labeling can achieve coefficients of variation below 5% in inter-day precision assays, a level of accuracy unattainable with non-deuterated structural analogs .

Isotopic shift
Class-level
+6 Da mass shift; CV <5% inferred for analogous deuterated standards
Enables baseline MS resolution
Precision inferred from deuterated propofol class data; sources not specified
Bioanalysis LC-MS/MS Method Validation

Cipepofol-d6: Key Application Scenarios


Clinical PK Studies for Ciprofol NDAs

Cipepofol-d6 is the definitive internal standard for quantifying ciprofol in plasma samples collected during Phase I-III clinical trials. The high potency (4.1:1 vs propofol) [1] and improved safety profile [2][3] of ciprofol necessitate precise PK characterization to support dosing recommendations in New Drug Applications (NDAs). Use of this SIL-IS ensures method validation meets FDA/EMA bioanalytical guidelines, enabling accurate determination of Cmax, AUC, t1/2, and clearance.

Therapeutic Drug Monitoring in Special Populations

Given ciprofol's differential safety profile—particularly reduced respiratory depression [1] and injection pain [2]—TDM may be warranted in vulnerable populations (e.g., elderly, hepatic impairment, pediatrics). Cipepofol-d6-based LC-MS/MS assays provide the requisite sensitivity and specificity to measure low plasma concentrations accurately, facilitating personalized dosing strategies that maximize safety and efficacy.

ADME and Toxicology Studies

In preclinical drug development, Cipepofol-d6 enables definitive identification and quantification of ciprofol and its metabolites in complex biological matrices (plasma, tissue, urine, bile). The deuterium label allows for reliable assessment of absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for understanding the drug's pharmacokinetic behavior prior to human trials.

Bioequivalence Studies for Generic Ciprofol

As ciprofol approaches patent expiry, Cipepofol-d6 will be an indispensable analytical tool for generic drug manufacturers seeking to demonstrate bioequivalence to the reference listed drug. Its use as a SIL-IS guarantees the analytical rigor needed to satisfy stringent regulatory requirements for Abbreviated New Drug Applications (ANDAs).

Application
Selection Property
Validation Focus
Human plasma PK research
SIL-IS matrix-effect correction
Precision and accuracy across expected concentration range
Special population PK method development
Low-concentration sensitivity
LLOQ assessment and matrix selectivity
Preclinical ADME studies
Deuterium label for definitive tracking
Metabolite identification and quantitative recovery
Generic product bioequivalence support
Method ruggedness and transfer
Cross-lab reproducibility and ISR performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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